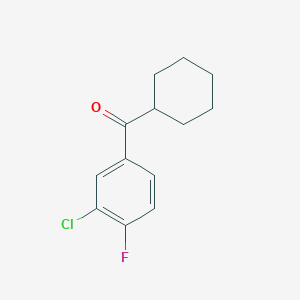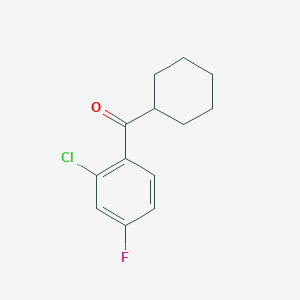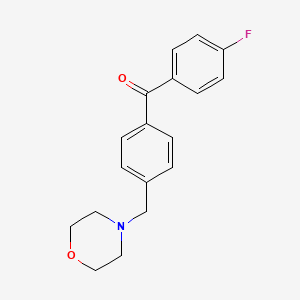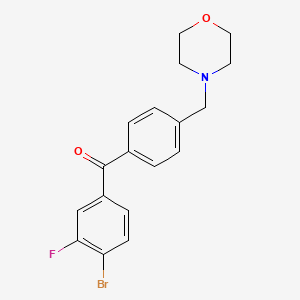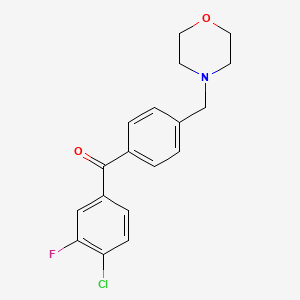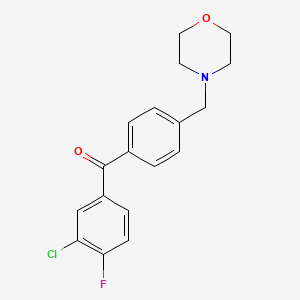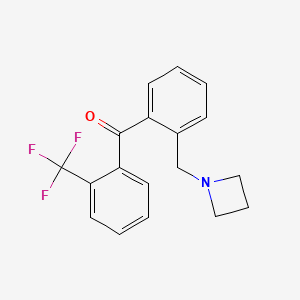
2-Azetidinomethyl-2'-trifluoromethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinomethyl-2'-trifluoromethylbenzophenone (2-AMT) is a synthetic compound with a broad range of applications in the scientific and medical fields. It is a colorless, odorless, and crystalline solid with a molecular weight of 467.5 g/mol and a melting point of 286°C. 2-AMT has been used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other chemicals. Additionally, it has been used in the laboratory for various scientific and medical applications, such as the study of enzyme kinetics, the study of drug metabolism, and the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Approaches : 2-Azetidinone derivatives, including 2-Azetidinomethyl-2'-trifluoromethylbenzophenone, have been synthesized from various starting materials like 2-aminobenzothiazole and different substituted aromatic aldehydes. These synthesis methods involve the preparation of Schiff bases followed by cyclocondensation in the presence of triethylamine (Sakarya & Yandımoğlu, 2018).
Biological Activities
- Cytotoxic Activity : Studies on the cytotoxic activity of 2-azetidinones, including variants like 1,3,4-trisubstituted 2-azetidinones, have revealed anticancer effects in certain cell cultures, indicating their potential in cancer research (Veinberg et al., 2003).
Chemical Properties and Interactions
- Chemical Structure Analysis : The chemical structures of new 2-azetidinone compounds, including derivatives like 2-Azetidinomethyl-2'-trifluoromethylbenzophenone, have been confirmed through various methods like FTIR, NMR, and mass spectroscopy (Hemming et al., 2014).
- X-ray Crystallography Studies : For some 2-azetidinone compounds, X-ray crystallography has been used to study their molecular structure, which helps in understanding their biological and chemical properties (Greene et al., 2016).
Pharmacological Research
- Antimicrobial Activities : Some 2-azetidinone derivatives, including 2-Azetidinomethyl-2'-trifluoromethylbenzophenone, have been evaluated for their antimicrobial activities against a range of microbes. This evaluation helps in determining their potential as antimicrobial agents (Vasoya et al., 2005).
Chemical Reactions and Synthesis Techniques
- Microwave-assisted Synthesis : A method for integrating heterocyclic rings into the benzophenone nucleus, including 2-azetidinones, has been developed. This method uses microwave irradiation, indicating a more efficient synthesis process for these compounds (Khanum et al., 2004).
Advanced Applications in Medicinal Chemistry
- Antitumor Agents : Research on 3-phenoxy-1,4-diarylazetidin-2-ones, a group that includes 2-Azetidinomethyl-2'-trifluoromethylbenzophenone, has led to the discovery of compounds with potent antiproliferative properties, particularly in breast cancer cells. These compounds have shown to disrupt microtubular structure and induce apoptosis (Greene et al., 2016).
Propriétés
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-9-4-3-8-15(16)17(23)14-7-2-1-6-13(14)12-22-10-5-11-22/h1-4,6-9H,5,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMQSGVKGAIECD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643717 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinomethyl-2'-trifluoromethylbenzophenone | |
CAS RN |
898755-07-2 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

